N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Description
This compound features a 4-chlorophenyl-substituted 1,2,3-triazole core linked via a carbonyl group to a piperidin-4-yl moiety, which is further substituted with a 4-methylbenzamide group. The piperidine ring provides conformational rigidity, while the 4-methylbenzamide contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRKHHMTXHARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha.
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives, which generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation.
Biochemical Pathways
It’s plausible that it may influence pathways related to the function of its primary targets, such as the camp-dependent protein kinase pathway.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances binding interactions with biological targets.
- Chlorophenyl and Methylbenzamide Groups : These substituents can influence the compound's lipophilicity and receptor affinity.
Biological Activity Overview
The biological activities of triazole derivatives, including the compound , have been extensively studied. The following sections detail specific activities observed in various studies.
1. Anticancer Activity
Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells .
2. Antimicrobial Activity
Triazole compounds have demonstrated antimicrobial properties against a range of pathogens:
- Fungal Inhibition : Some derivatives have shown efficacy against fungal strains, suggesting potential use in antifungal therapies .
The mechanism by which triazole compounds exert their biological effects often involves interaction with specific molecular targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways in cancer cells or pathogens.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several key studies provide insights into the biological activity of triazole derivatives:
Study 1: Antiproliferative Effects
A study conducted by Prasad et al. (2019) screened a library of triazole derivatives for antiproliferative activity, revealing that certain compounds exhibited IC50 values as low as 5 µM against cancer cell lines .
Study 2: Antimicrobial Efficacy
Research by Jadhav et al. (2017) highlighted the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazole and Aromatic Moieties
(Z)-2-(1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethylidene)-N-Phenylhydrazine-1-Carbothioamide
- Key Differences : Replaces the 4-chlorophenyl group with a 4-nitrophenyl group and substitutes the benzamide with a phenylhydrazine-thiocarbamide.
- Hypothesized Effects: The nitro group (stronger electron-withdrawing effect than chloro) may increase triazole reactivity and alter binding kinetics.
AB668 (Isobutyl 5-Fluoro-3-(1-((1-(2-((4-Isobutylphenyl)Sulfonamido)Ethyl)Piperidin-4-yl)Methyl)-1H-1,2,3-Triazol-4-yl)-1H-Indole-2-Carboxylate)
- Key Differences : Incorporates a sulfonamide group and fluorinated indole moiety.
- Hypothesized Effects: Sulfonamide improves metabolic stability due to resistance to esterase cleavage.
Modifications in Piperidine/Piperazine Scaffolds
4-Amino-N-((1-(2-(4-((4-((4-Chlorophenyl)Phenylmethyl)Piperazin-1-yl)-2-Oxoethyl)-1H-1,2,3-Triazol-4-yl)Methyl)Benzenesulfonamide
- Key Differences : Replaces piperidine with piperazine and introduces a benzenesulfonamide group.
- Hypothesized Effects :
Analogous Amide Derivatives in Opioid-like Compounds
Para-Chloroisobutyryl Fentanyl (N-(4-Chlorophenyl)-2-Methyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide)
- Key Differences : Shares a 4-chlorophenyl group and piperidine scaffold but uses a propanamide instead of benzamide.
- Phenylethyl substituent on piperidine introduces bulkiness, which may limit binding to non-opioid targets compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
